molecular formula C15H12ClFN4S B2705515 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 578733-60-5

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B2705515
CAS No.: 578733-60-5
M. Wt: 334.8
InChI Key: MNLAUIFEBVVSIX-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a 4-fluorobenzylthio moiety. Its structural uniqueness lies in the combination of halogenated aromatic groups (Cl and F), which influence electronic properties, lipophilicity, and target binding .

Synthesis: The synthesis typically involves coupling a triazole-thione precursor (e.g., 4-amino-5-mercapto-1,2,4-triazole) with a halogenated benzyl bromide (e.g., 4-fluorobenzyl bromide) under basic conditions (K₂CO₃/EtOH), followed by recrystallization for purification .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4S/c16-12-5-3-11(4-6-12)14-19-20-15(21(14)18)22-9-10-1-7-13(17)8-2-10/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLAUIFEBVVSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578733-60-5
Record name 3-(4-CHLOROPHENYL)-5-((4-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Substitution Reactions: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Thioether Formation: The 4-fluorobenzylthio group can be introduced by reacting the intermediate triazole compound with 4-fluorobenzyl mercaptan under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, dimethyl sulfoxide, various alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

One of the primary applications of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity against various fungal strains. The compound has been studied for its efficacy against pathogens such as Candida albicans and Aspergillus fumigatus, which are common in immunocompromised patients.

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting the growth of certain cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes that are crucial for the survival of pathogenic organisms. For instance, it has been tested against cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of steroid hormones.

Fungicides

Due to its antifungal properties, this compound is being investigated as a potential agricultural fungicide. Its ability to combat fungal diseases in crops could lead to increased agricultural yields and reduced reliance on traditional fungicides that may have harmful environmental impacts.

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Preliminary studies suggest that it may enhance plant growth by influencing hormonal pathways or by providing resistance against biotic stressors.

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This can improve the mechanical properties and thermal stability of polymers, making them suitable for various industrial applications.

Coatings and Adhesives

The compound's chemical properties make it a candidate for use in coatings and adhesives that require enhanced durability and resistance to environmental degradation.

Case Studies and Research Findings

Study FocusFindingsReference
Antifungal ActivityEffective against Candida albicans with an IC50 value of 10 µg/mL
Anticancer PropertiesInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibits cytochrome P450 enzymes with a Ki value of 15 nM
Agricultural Fungicide TestingReduces fungal infection rates in wheat by 40% compared to control
Polymer IntegrationEnhances tensile strength of polystyrene composites by 25%

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and promoting cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights from Structural Comparisons :

Halogen Effects :

  • The 4-fluorobenzylthio group in the target compound provides optimal steric and electronic properties for binding enzymes (e.g., tyrosinase, COX-2) via fluorine’s electronegativity and van der Waals interactions .
  • Chlorine at position 3 (e.g., 4-chlorophenyl) enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

Heterocyclic vs. Aromatic Substituents: Pyridin-4-yl at position 5 (e.g., in ) improves water solubility but may reduce potency compared to halogenated benzylthio groups .

Sulfur Linker Flexibility :

  • Benzylthio groups (e.g., target compound) offer better conformational flexibility than rigid isopropylthio chains, enabling deeper penetration into enzyme active sites .

Limitations and Challenges :

  • Solubility : Highly halogenated derivatives (e.g., target compound) may suffer from poor aqueous solubility, necessitating formulation strategies .
  • Toxicity : Chlorinated analogs (e.g., ) show cytotoxicity at higher concentrations (>50 µM), requiring dose optimization .

Biological Activity

3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound's unique structural features, including a chlorophenyl group and a fluorobenzyl thioether linkage, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Triazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer effects. The specific biological activities associated with this compound include:

  • Antimicrobial Activity : Similar triazole compounds have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Potential : Some studies indicate that triazoles may inhibit cancer cell growth through various mechanisms.

The biological activity of triazoles often involves interaction with specific enzymes or receptors. For instance:

  • Inhibition of Cytochrome P450 : Triazoles can inhibit enzymes involved in sterol biosynthesis in fungi, leading to cell membrane disruption.
  • Receptor Modulation : Certain triazole derivatives may bind to neurotransmitter receptors or ion channels, influencing cellular signaling pathways.

Antimicrobial Activity

A study on related triazole derivatives demonstrated significant antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus. For instance:

  • Compounds with similar structures showed moderate to strong inhibition against these bacteria .

Anticancer Studies

Research indicates that triazole derivatives can induce apoptosis in cancer cells. For example:

  • In vitro studies have shown that certain triazole compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Triazole Derivative AAntimicrobialModerate activity against E. coli and K. pneumoniae
Triazole Derivative BAnticancerInduced apoptosis in MCF-7 cells with IC50 = 49 µM
Triazole Derivative CAntifungalEffective against Candida albicans through cytochrome P450 inhibition

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities.

Compound NameStructural FeaturesBiological ActivityUniqueness
4-Benzyl-5-(4-chlorophenyl)-triazoleBenzyl and chlorophenyl groupsAntimicrobialContains thiol functionality
1-(2-Fluorobenzyl)-1H-triazoleFluorinated benzyl groupPotential anticonvulsantLacks thioether linkage
3-(4-Chlorophenyl)-5-thio-triazoleChlorophenyl and thioetherAntifungalEnhanced selectivity towards fungal targets

Safety and Toxicology

While exploring its biological activity, safety profiles must also be considered. The compound has been noted to cause skin irritation and respiratory issues upon exposure . Such toxicological data are critical for evaluating its suitability for therapeutic applications.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl, δ 4.3 ppm for SCH₂) .
  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1150 cm⁻¹ (C-S bond) validate functional groups .
  • X-ray crystallography : Resolves bond lengths (e.g., C-S bond ≈1.81 Å) and dihedral angles between triazole and aryl rings, critical for SAR studies .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Contradictions often arise from assay variability (e.g., MIC values against S. aureus ranging from 2–16 µg/mL). Mitigation strategies:

  • Standardize protocols (CLSI guidelines for antimicrobial testing) .
  • Control solvent effects (DMSO ≤1% v/v to avoid cytotoxicity) .
  • Validate via orthogonal assays (e.g., time-kill curves alongside MICs) .
  • Meta-analysis of published data to identify outliers or dose-response trends .

What computational methods are employed to study structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Molecular docking : Identifies binding interactions with targets (e.g., Mycobacterium tuberculosis enoyl reductase, ΔG ≈ -9.2 kcal/mol) .
  • QSAR models : Utilize Hammett constants (σ ≈ 0.78 for 4-Cl substituent) to predict electronic effects on bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How should researchers design experiments to evaluate the compound’s antimicrobial activity?

Q. Basic

  • Broth microdilution : Test MICs against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Time-kill assays : Monitor log₁₀ CFU reduction over 24 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) with CC₅₀ > 50 µg/mL indicating selectivity .

What strategies are effective for assessing multi-target pharmacological effects?

Q. Advanced

  • Kinase profiling : Screen against panels (e.g., 100+ kinases at 10 µM) to identify off-target inhibition .
  • Transcriptomics : RNA-seq analysis post-treatment (e.g., 24h exposure) reveals pathways like NF-κB or MAPK .
  • Phenotypic assays : Combine anti-inflammatory (e.g., TNF-α suppression in RAW 264.7 cells) and antimicrobial endpoints .

What solubility and stability considerations are critical in experimental protocols?

Q. Basic

  • Solubility : 18.1 µg/mL in aqueous buffer (pH 7.4); use co-solvents (5% PEG-400) for in vivo studies .
  • Stability : Store at -20°C under nitrogen; monitor degradation via HPLC (RT t½ > 6 months) .
  • Light sensitivity : Protect from UV exposure to prevent thioether oxidation .

How can reaction mechanisms (e.g., nucleophilic substitution) be analyzed experimentally?

Q. Advanced

  • Kinetic studies : Vary base concentration (0.1–1.0 M K₂CO₃) to determine rate law (second-order dependence) .
  • Isotope labeling : Use ³⁵S-labeled thiol to track sulfur incorporation via autoradiography .
  • DFT calculations : Compare activation energies (ΔG‡ ≈ 25 kcal/mol) for SN2 vs. radical pathways .

What purification techniques are most effective post-synthesis?

Q. Basic

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve >98% purity .
  • Flash chromatography : Optimize gradient elution (hexane → ethyl acetate) for baseline separation of byproducts .
  • HPLC : C18 column (MeOH:H₂O 70:30) to isolate sulfone/sulfoxide derivatives .

How can structural and bioactivity data be integrated for lead optimization?

Q. Advanced

  • Fragment-based design : Replace 4-fluorobenzyl with bioisosteres (e.g., 4-CF₃) to enhance logP (from 2.8 to 3.5) .
  • Co-crystallization : Resolve ligand-enzyme complexes (e.g., CYP450) to guide steric modifications .
  • PK/PD modeling : Correlate plasma exposure (AUC₀–₂₄ ≈ 500 µg·h/mL) with efficacy in murine infection models .

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